(2S)-1-benzylpyrrolidine-2-carboxylic acid (2S)-1-benzylpyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 31795-93-4
VCID: VC21541436
InChI: InChI=1S/C12H15NO2/c14-12(15)11-7-4-8-13(11)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,15)/t11-/m0/s1
SMILES: C1CC(N(C1)CC2=CC=CC=C2)C(=O)O
Molecular Formula: C12H15NO2
Molecular Weight: 205,25 g/mole

(2S)-1-benzylpyrrolidine-2-carboxylic acid

CAS No.: 31795-93-4

Cat. No.: VC21541436

Molecular Formula: C12H15NO2

Molecular Weight: 205,25 g/mole

* For research use only. Not for human or veterinary use.

(2S)-1-benzylpyrrolidine-2-carboxylic acid - 31795-93-4

CAS No. 31795-93-4
Molecular Formula C12H15NO2
Molecular Weight 205,25 g/mole
IUPAC Name (2S)-1-benzylpyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C12H15NO2/c14-12(15)11-7-4-8-13(11)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,15)/t11-/m0/s1
Standard InChI Key XNROFTAJEGCDCT-NSHDSACASA-N
Isomeric SMILES C1C[C@H]([NH+](C1)CC2=CC=CC=C2)C(=O)[O-]
SMILES C1CC(N(C1)CC2=CC=CC=C2)C(=O)O
Canonical SMILES C1CC([NH+](C1)CC2=CC=CC=C2)C(=O)[O-]

Chemical Identity and Structure

Nomenclature and Identification

(2S)-1-Benzylpyrrolidine-2-carboxylic acid is known by several synonyms in scientific literature, reflecting its structure and stereochemistry. The compound has a well-defined chemical identity with specific registry numbers and structural descriptors:

ParameterInformation
CAS Number31795-93-4
Molecular FormulaC₁₂H₁₅NO₂
Molecular Weight205.25 g/mol
IUPAC Name1-benzylpyrrolidine-2-carboxylic acid
Common SynonymsN-Benzyl-L-proline, 1-Benzylproline, (S)-1-N-(benzyl)-l-proline, Bzl-Pro-OH
InChIInChI=1S/C12H15NO2/c14-12(15)11-7-4-8-13(11)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,15)
SMILESC1CC(N(C1)CC2=CC=CC=C2)C(=O)O

The compound features the (2S) designation, indicating specific stereochemistry at the 2-position of the pyrrolidine ring according to the Cahn-Ingold-Prelog priority rules .

Structural Characteristics

The structure of (2S)-1-benzylpyrrolidine-2-carboxylic acid consists of three primary components:

  • A five-membered pyrrolidine ring containing a nitrogen atom

  • A carboxylic acid group at the 2-position of the pyrrolidine ring

  • A benzyl group (phenylmethyl) attached to the nitrogen of the pyrrolidine

This arrangement creates a molecule with both hydrophilic (carboxylic acid) and hydrophobic (benzyl) regions, contributing to its amphiphilic character. The tertiary amine within the pyrrolidine ring provides basic properties, while the carboxylic acid moiety contributes acidic characteristics .

Physical and Chemical Properties

Physical Properties

(2S)-1-Benzylpyrrolidine-2-carboxylic acid typically appears as a white to off-white crystalline solid. Its physical properties are influenced by both its amino acid portion and the benzyl substituent:

PropertyValue/Description
Molecular Weight205.25 g/mol
Physical StateCrystalline solid
SolubilitySoluble in polar organic solvents (methanol, ethanol, DMSO); limited water solubility at neutral pH
Storage ConditionsRecommended storage at 2-8°C (based on related compounds)

The compound contains both polar and nonpolar regions, affecting its solubility profile across different solvents .

Chemical Properties

As a functionalized amino acid derivative, (2S)-1-benzylpyrrolidine-2-carboxylic acid exhibits chemical behavior typical of both carboxylic acids and tertiary amines:

  • Acid-base properties: The carboxylic acid group can participate in acid-base reactions, forming salts with bases

  • Nucleophilicity: The nitrogen atom, despite being tertiary, retains some nucleophilic character

  • Reactivity: The carboxylic acid functional group can undergo esterification, amidation, and reduction reactions

  • Stereochemistry: The compound maintains a defined stereocenter at the 2-position, which is critical for biological activities

These properties make the compound particularly useful in peptide chemistry and pharmaceutical applications where specific reactivity and stereochemical purity are essential .

Synthesis and Production

Synthetic Routes

While the search results don't provide direct synthetic routes specifically for (2S)-1-benzylpyrrolidine-2-carboxylic acid, related compounds synthesis methods can be inferred:

  • N-Benzylation of L-proline:

    • Direct alkylation using benzyl bromide or benzyl chloride under basic conditions

    • Reductive amination using benzaldehyde and a suitable reducing agent

  • Stereoselective approaches:
    For related compounds, search results indicate methods involving "1,4-Addition of the corresponding arylic cuprate to enantiopure enone" followed by reduction, deprotection, and oxidation steps .

  • Alternative routes:
    Some synthetic approaches for similar compounds involve rhodium(I) catalyzed 1,4-addition using boronic esters as described in result : "the copper catalyzed 1,4-addition was replaced by a rhodium(I) catalyzed 1,4-addition."

QuantityPrice (€)
1g75.00
5g263.00

This pricing suggests production at laboratory scale rather than industrial scale manufacturing .

Biological Activity and Applications

Applications in Peptide Synthesis

(2S)-1-Benzylpyrrolidine-2-carboxylic acid serves as an important building block in peptide chemistry:

  • The compound can be incorporated into peptide chains to introduce conformational constraints

  • It functions as a key component in solid-phase peptide synthesis (SPPS)

  • The N-benzyl modification alters the electronic and steric properties of the resulting peptides, potentially affecting their bioactivity and stability

These characteristics make it valuable for designing peptides with specific three-dimensional structures and biological properties.

Pharmaceutical Applications

Information about related compounds suggests several pharmaceutical applications:

  • Drug development: The compound's structural features enable its use in developing drugs targeting specific biological pathways

  • Neuroscience research: Related compounds are used to study neuropeptides and their roles in neurological functions

  • Bioconjugation: Similar compounds facilitate the attachment of biomolecules to enhance drug efficacy and targeting capabilities

The rigid pyrrolidine ring combined with the hydrophobic benzyl group creates molecules with potentially favorable pharmacokinetic properties.

Related Compounds and Derivatives

Hydrochloride Salts

Several hydrochloride salts related to (2S)-1-benzylpyrrolidine-2-carboxylic acid appear in the literature:

CompoundCAS NumberMolecular FormulaMolecular Weight
1-Benzyl-pyrrolidine-2-carboxylic acid hydrochloride92086-93-6C₁₂H₁₆ClNO₂241.71 g/mol
(2S,4R)-4-benzylpyrrolidine-2-carboxylic acid hydrochloride1279049-67-0C₁₂H₁₆ClNO₂241.71 g/mol

These hydrochloride salts generally offer improved water solubility and stability compared to the free carboxylic acid form, making them advantageous for certain applications .

Structural Analogs

Several structural analogs exist with modifications to the basic (2S)-1-benzylpyrrolidine-2-carboxylic acid scaffold:

  • (2S)-1-(benzylcarbamoyl)pyrrolidine-2-carboxylic acid (CAS 162204-10-6)

    • Molecular formula: C₁₃H₁₆N₂O₃

    • Molecular weight: 248.28 g/mol

  • Halogenated derivatives:

    • 1-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid

    • 1-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid

    • 1-(3-chlorobenzyl)pyrrolidine-2-carboxylic acid

  • Position isomers:

    • Compounds with the benzyl group at different positions of the pyrrolidine ring rather than on the nitrogen atom

These structural variations can significantly alter the physicochemical properties and biological activities of the compounds .

Structure-Activity Relationships

SAR Studies

Research on related compounds includes structure-activity relationship (SAR) studies examining how structural modifications affect biological activity. For example, search result mentions "an elaborate structure-activity-relationship (SAR) study of the parental scaffold 2,3-trans-3-carboxy-3-phenylproline by the synthesis" .

This type of research helps elucidate which structural features are essential for specific biological activities, enabling the rational design of derivatives with enhanced properties for particular applications.

Stereochemical Importance

The stereochemistry at the 2-position (S-configuration) is crucial for the biological activity of (2S)-1-benzylpyrrolidine-2-carboxylic acid. This stereocenter determines how the molecule interacts with biological targets, including enzymes and receptors that exhibit stereoselectivity.

In related compounds, such as (2S,4R)-4-benzylpyrrolidine-2-carboxylic acid hydrochloride, the stereochemistry at multiple positions significantly influences their properties and applications in research.

Current Research Trends

Recent Developments

While the search results don't provide detailed information on recent research specifically for (2S)-1-benzylpyrrolidine-2-carboxylic acid, they suggest ongoing interest in related compounds, particularly:

  • Development of new synthetic methods for stereoselective preparation

  • Investigation of applications in peptide-based therapeutics

  • Exploration of structure-activity relationships to optimize biological activity

  • Study of effects on neurotransmitter systems

This research context indicates the compound belongs to a class of molecules with significant scientific and pharmaceutical interest .

Future Research Directions

Potential future research directions might include:

  • Optimization of synthetic routes to improve yield and stereoselectivity

  • Exploration of novel derivatives with enhanced biological properties

  • Development of applications in targeted drug delivery systems

  • Investigation of interactions with specific biological targets and receptors

  • Application in peptidomimetic design to create stable, bioavailable therapeutic agents

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